molecular formula C10H8BrFN2O2 B2510925 Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate CAS No. 1528623-85-9

Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate

Cat. No. B2510925
CAS RN: 1528623-85-9
M. Wt: 287.088
InChI Key: KGEUIRFOQOFHBE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives . It has a molecular weight of 287.09 .


Synthesis Analysis

The synthesis of substituted imidazoles, such as Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Safety and Hazards

The safety information for Ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315, H319, and H335 .

properties

IUPAC Name

ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEUIRFOQOFHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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